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molecular formula C8H12N2OS B8428564 2-(2,3-Diamino-phenylsulfanyl)-ethanol

2-(2,3-Diamino-phenylsulfanyl)-ethanol

Cat. No. B8428564
M. Wt: 184.26 g/mol
InChI Key: USIJGVKQBJSHLH-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

2-(3-Amino-2-nitro-phenylsulfanyl)-ethanol (1.02 g, 4.8 mmol) was reduced by hydrogenation using 45 psi of H2 with 10% Pd—C (180 mg) in EtOAc (25 mL) for 6 h. After filtering through Celite, solvent was removed in vacuo. Purification by silica gel chromatography (EtOAc) gave 762 mg (87%) of 2-(2,3-diamino-phenylsulfanyl)-ethanol as a faintly yellow solid. 1H NMR (300 MHz, CDCl3) δ 6.98 (dd, 1H, J=7.5, 1.5 Hz), 6.60–6.72 (m, 2H), 3.65 (t, 2H, J=5.7 Hz), 3.55 (br s, 5H), 2.91 (t, 2H, J=5.7 Hz).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([S:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1>CCOC(C)=O.[Pd]>[NH2:12][C:3]1[C:2]([NH2:1])=[CH:7][CH:6]=[CH:5][C:4]=1[S:8][CH2:9][CH2:10][OH:11]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
NC=1C(=C(C=CC1)SCCO)[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
After filtering through Celite, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1N)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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